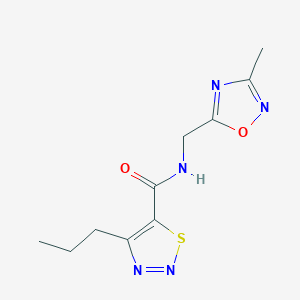

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a combination of oxadiazole and thiadiazole rings. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties. The presence of multiple nitrogen and oxygen atoms in its structure makes it a candidate for various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from simpler organic precursors. One common approach is the cyclization of appropriate hydrazides or amidrazones with chloroformates or carbon disulfide under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, is common to achieve high-quality standards required for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted analogs with different functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiadiazole moieties exhibit significant anticancer properties. N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has been synthesized and tested against various cancer cell lines. For instance, studies have shown that related oxadiazole derivatives can inhibit the growth of cancer cells such as HCT116 and MCF7 with varying degrees of efficacy. The presence of the oxadiazole ring enhances lipophilicity, which facilitates cell membrane penetration and improves bioavailability .

Antimicrobial Properties

The compound has also demonstrated notable antimicrobial activity. Research has revealed that thiadiazole derivatives can effectively combat both gram-positive and gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes like thymidylate synthase . In vitro studies indicate that this compound exhibits a broad spectrum of activity against various pathogenic strains.

Plant Growth Regulation

N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl derivatives have been explored for their potential as plant growth regulators. These compounds can enhance plant growth by modulating hormonal pathways involved in growth processes. For example, studies suggest that these compounds may influence auxin levels and promote root development in crops .

Pest Resistance

The incorporation of oxadiazole and thiadiazole structures into agrochemicals has led to the development of novel pesticides. These compounds exhibit insecticidal activity against a range of agricultural pests by disrupting their metabolic pathways. Field trials have shown promising results in controlling pests while minimizing environmental impact .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Du et al., 2013 | Identified potent inhibitors against thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM | Anticancer activity |

| Özyazıcı et al., 2021 | Reported antibacterial activity against Bacillus species; effective against gram-positive bacteria | Antimicrobial applications |

| Ahsan et al., 2020 | Demonstrated dual antimicrobial and anticancer properties through structure-activity relationship studies | Broad-spectrum applications |

Mecanismo De Acción

The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to therapeutic effects.

Comparación Con Compuestos Similares

3-Methyl-1,2,4-oxadiazole-5-carboxamide

4-Propyl-1,2,3-thiadiazole-5-carboxamide

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness: N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of oxadiazole and thiadiazole rings, which provides it with distinct chemical and biological properties compared to its similar counterparts. This combination allows for a broader range of applications and interactions with biological systems.

Actividad Biológica

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes both oxadiazole and thiadiazole moieties. The presence of these heterocyclic rings is significant as they are often associated with various pharmacological effects.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles and thiadiazoles exhibit notable antimicrobial properties. For instance:

- Activity Against Mycobacterium tuberculosis : A study highlighted the effectiveness of certain oxadiazole derivatives against wild-type strains of Mycobacterium tuberculosis (Mtb). Compounds similar to this compound demonstrated activity against monoresistant strains of Mtb, indicating potential for further development as anti-tuberculosis agents .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively documented. Key findings include:

- Cytotoxic Effects : Various studies have reported on the cytotoxic effects of thiadiazole derivatives against different cancer cell lines. For example, compounds with similar structures showed IC50 values (half maximal inhibitory concentration) in the range of 0.28 to 0.52 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Thiadiazole Derivative 1 | MCF-7 | 0.28 |

| Thiadiazole Derivative 2 | A549 | 0.52 |

| Thiadiazole Derivative 3 | SK-MEL-2 | 4.27 |

The mechanism by which these compounds exert their biological effects often involves interactions with cellular targets:

- Tubulin Interaction : Some studies have indicated that certain thiadiazole derivatives inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The binding interactions were characterized through molecular docking studies, revealing the formation of hydrogen bonds and π-cation interactions at critical sites .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of compounds related to this compound:

- Antitumor Activity : In vitro tests demonstrated significant antiproliferative activity against a variety of cancer cell lines including T47D (breast carcinoma) and HT-29 (colon carcinoma), with some compounds showing selective toxicity towards cancer cells while sparing normal cells .

- Apoptosis Induction : Certain derivatives were found to induce apoptosis in cancer cells without causing cell cycle arrest, indicating a potential therapeutic mechanism that could be exploited in cancer treatment .

Propiedades

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2S/c1-3-4-7-9(18-15-13-7)10(16)11-5-8-12-6(2)14-17-8/h3-5H2,1-2H3,(H,11,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYRPQVRYUOHOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.